molecular formula C27H43N3O4 B1684106 タルトブリン CAS No. 228266-40-8

タルトブリン

カタログ番号: B1684106
CAS番号: 228266-40-8
分子量: 473.6 g/mol
InChIキー: CNTMOLDWXSVYKD-PSRNMDMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

タルトブリンは、HTI-286としても知られており、海洋スポンジから得られる天然トリペプチドヘミアステリンの合成アナログです。タルトブリンは強力な抗微小管剤であり、微小管の動態を阻害し、癌細胞の有糸分裂停止とアポトーシスを引き起こします。 特に非小細胞肺癌や肝腫瘍の治療において、抗癌剤としての大きな可能性を示しています .

科学的研究の応用

タルトブリンは、次のような幅広い科学研究における応用があります。

作用機序

タルトブリンは、チューブリンのαサブユニットとβサブユニットの間のビンカドメインに結合することで効果を発揮します。この結合は、精製されたチューブリンの重合を阻害し、細胞内の微小管の構造を乱し、有糸分裂停止とアポトーシスを誘発します。 この化合物の作用機序には、細胞外シグナル制御キナーゼ(ERK)とホスホイノシチド3キナーゼ(PI3K)/プロテインキナーゼB(AKT)シグナル伝達経路の両方の活性化が含まれます .

類似化合物の比較

タルトブリンは、次のような他の抗微小管剤と似ています。

    ヘミアステリン: タルトブリンが誘導された天然トリペプチド。

    パクリタキセル: 広く使用されている抗癌剤で、微小管を標的とするが、異なる部位に結合します。

    ビンクリスチン: 癌治療に使用されるもう1つの微小管阻害剤。

独自性

タルトブリンは、P-糖タンパク質媒介性の耐性を回避する能力が特徴であり、癌治療における薬剤耐性を克服するための有望な候補となっています。 合成可能性と強力な抗癌活性は、タルトブリンを他の類似化合物とは異なるものとしています .

生化学分析

Biochemical Properties

Taltobulin acts as an antimitotic agent by disrupting microtubule dynamics, causing mitotic arrest and cell death . It binds at the vinca domain between the α- and β-subunits of tubulin . This interaction with tubulin is crucial for its role in biochemical reactions.

Cellular Effects

Taltobulin has been shown to have significant effects on various types of cells. It activates human monocyte-derived dendritic cells . Moreover, it reduces tumor size and prolongs survival . In breast cancer cells, Taltobulin-induced cytotoxicity is mitigated by the activation of FGF1 receptors . FGF1 promotes cell viability, reduces apoptosis, and increases cell migration in the presence of Taltobulin .

Molecular Mechanism

Taltobulin exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the vinca domain between the α- and β-subunits of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death . In addition, Taltobulin’s interaction with FGF1 receptors influences cell function. FGF1, in the presence of Taltobulin, activates both ERKs and AKT, promoting cell viability and reducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of Taltobulin over time in laboratory settings are significant. It has been shown to reduce tumor size and prolong survival . These effects are not due exclusively to cytotoxicity, as benefits of Taltobulin treatment continue without additional doses in tumor-cleared mice upon tumor rechallenge .

Dosage Effects in Animal Models

In animal models, the effects of Taltobulin vary with different dosages. It has been shown to reduce tumor size and prolong survival . The benefits of Taltobulin treatment continue without additional doses in tumor-cleared mice upon tumor rechallenge .

Metabolic Pathways

FGF1, in the presence of Taltobulin, activates both ERKs and AKT, which are key regulators of cellular metabolism .

Transport and Distribution

Its ability to bind to tubulin suggests that it may be transported along microtubules .

Subcellular Localization

The subcellular localization of Taltobulin is likely associated with its binding to tubulin, a key component of the cytoskeleton This suggests that Taltobulin may be localized to areas of the cell where microtubules are abundant

準備方法

合成ルートと反応条件

タルトブリンは、収束型マルチコンポーネント戦略によって合成されます。その合成における重要なステップの1つは、ウギ4成分反応(Ugi-4CR)であり、トリペプチド構造を迅速に構築することができます。合成ルートには、エバンスオキサゾリジノンを使用してエナンチオマー的に純粋なテトラメチルトリプトファンユニットを生成することが含まれます。 続いて、N-ベンゾチアゾール-2-スルホニル(Bts)保護基と® -2-フェニルグリシノールキラル補助基を使用してペプチド結合が形成されます .

工業的製造方法

タルトブリンの工業的製造には、同じ収束型マルチコンポーネント戦略を使用した大規模合成が含まれます。 このプロセスは、高収率と高純度を実現するように最適化されており、化合物製剤の厳しい要件を満たしています .

化学反応の分析

反応の種類

タルトブリンは、次のようなさまざまな種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

類似化合物との比較

Taltobulin is similar to other antimicrotubule agents such as:

    Hemiasterlin: The natural tripeptide from which taltobulin is derived.

    Paclitaxel: A widely used anticancer drug that also targets microtubules but binds to a different site.

    Vincristine: Another microtubule inhibitor used in cancer therapy.

Uniqueness

Taltobulin is unique in its ability to circumvent P-glycoprotein-mediated resistance, making it a promising candidate for overcoming drug resistance in cancer therapy. Its synthetic accessibility and potent anticancer activity further distinguish it from other similar compounds .

特性

IUPAC Name

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTMOLDWXSVYKD-PSRNMDMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041040
Record name HTI-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228266-40-8
Record name N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228266-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taltobulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HTI-286
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALTOBULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taltobulin
Reactant of Route 2
Taltobulin
Reactant of Route 3
Reactant of Route 3
Taltobulin
Reactant of Route 4
Taltobulin
Reactant of Route 5
Reactant of Route 5
Taltobulin
Reactant of Route 6
Reactant of Route 6
Taltobulin
Customer
Q & A

Q1: What is the mechanism of action of taltobulin?

A1: Taltobulin exerts its anti-cancer effects by binding to tubulin, a protein crucial for forming microtubules. [, ] Unlike taxanes that stabilize microtubules, taltobulin inhibits the polymerization of tubulin, disrupting microtubule dynamics within the cell. [, ] This disruption leads to mitotic arrest, blocking cell division, and ultimately triggering apoptosis, or programmed cell death. [, ]

Q2: How does taltobulin compare to other antimicrotubule agents?

A2: While taltobulin shares its target with other antimicrotubule agents like taxanes and Vinca alkaloids, it possesses distinct advantages. Notably, it demonstrates significantly less interaction with P-glycoprotein, a multidrug resistance protein. [] This reduced interaction could potentially translate to greater efficacy in tumors that exhibit resistance to traditional antimicrotubule agents. []

Q3: What structural insights have been gleaned about taltobulin's interaction with tubulin?

A3: Crystal structure analysis of taltobulin bound to tubulin reveals that it targets the vinca domain, a region on the tubulin molecule targeted by other anti-cancer agents like vinblastine. [] It shares a key pharmacophore with other potent peptidyl microtubule inhibitors like monomethyl auristatin E (MMAE) and tubulysin M, characterized by two consecutive hydrophobic groups. [, ] These groups interact with hydrophobic pockets on both the α and β subunits of tubulin, while specific nitrogen and oxygen atoms form hydrogen bonds with key amino acids on the tubulin molecule. [, ] This detailed understanding of the binding interaction provides valuable insights for the rational design of novel antimicrotubule agents with potentially improved potency and specificity.

Q4: Has the structure-activity relationship (SAR) of taltobulin been investigated?

A4: Yes, research has delved into understanding how structural modifications to taltobulin influence its activity. [] Studies involving hybrid compounds, created by combining structural elements of taltobulin with those of dolastatins (another class of potent antimicrotubule agents), have yielded promising results. [] These hybrid molecules displayed potent antimicrotubule activity, highlighting the potential of SAR studies in developing improved analogs with enhanced efficacy, potentially even against resistant cell lines. []

Q5: What is the current status of taltobulin in clinical development?

A5: Taltobulin has progressed to clinical trials for the treatment of various cancers. [, ] Preclinical studies demonstrated its ability to inhibit the growth of various human tumor xenografts in mouse models, even in cases where paclitaxel and vincristine proved ineffective. [] Further research is ongoing to fully elucidate its safety and efficacy profile in humans.

Q6: Are there any known resistance mechanisms to taltobulin?

A6: Although taltobulin shows promise in overcoming P-glycoprotein mediated resistance, the development of resistance to anti-cancer drugs is a complex and multifaceted issue. Further research is necessary to determine specific mechanisms of resistance that may arise against taltobulin.

Q7: What is the significance of fibroblast growth factor 1 (FGF1) in relation to taltobulin's activity?

A7: Recent studies have unveiled a complex interplay between FGF1 signaling and taltobulin's cytotoxic effects. Specifically, FGF1, upon binding to its receptor (FGFR1), can activate downstream signaling pathways that ultimately protect certain cancer cells, like MCF-7 breast cancer cells, from taltobulin-induced cell death. [] This protective effect is mediated by the activation of both the MEKs/ERKs and PI3K/AKT signaling pathways. [] Understanding this interplay may pave the way for developing combination therapies targeting both FGF/FGFR signaling and microtubule dynamics to combat drug resistance and improve treatment outcomes.

Q8: Has taltobulin demonstrated efficacy in preclinical models?

A8: Taltobulin has shown promising antitumor activity in preclinical studies. [] In vitro, it effectively inhibited the proliferation of various hepatic tumor cell lines with an average IC50 of 2 nmol/L. [] Importantly, this inhibitory effect appeared to be selective for tumor cells, as no significant decrease in the viability of primary human hepatocytes was observed. [] Furthermore, intravenous administration of taltobulin significantly suppressed tumor growth in a rat allograft model, reinforcing its potential as a therapeutic agent. []

Q9: What are the future directions for taltobulin research?

A9: Future research on taltobulin will likely focus on several key areas:

  • Optimizing its therapeutic window: This includes further investigations into its pharmacokinetic and pharmacodynamic properties, as well as potential drug delivery systems to enhance its tumor-targeting ability and minimize off-target effects. []
  • Developing companion diagnostics: Identifying biomarkers that can predict response to taltobulin treatment or monitor treatment efficacy in real-time will be crucial for personalizing therapy. []
  • Combating drug resistance: Understanding mechanisms of resistance to taltobulin and developing strategies to overcome them, potentially through combination therapies, will be essential for improving long-term treatment outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。